N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O3S/c31-22(14-17-8-2-1-3-9-17)28-30-24(33)19-10-4-5-11-20(19)27-25(30)34-16-18-15-23(32)29-13-7-6-12-21(29)26-18/h1-13,15H,14,16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHMQJNQNVEFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the pyrido[1,2-a]pyrimidine moiety through nucleophilic substitution reactions. The final step involves the attachment of the phenylacetamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives
Scientific Research Applications
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on core modifications and substituent variations. Key comparisons include:
Core Modifications
a) Quinazolinone vs. Benzoxazinone Derivatives
- Compound 7a-c (): Features a benzo[b][1,4]oxazin-3-one core instead of quinazolinone. Impact: Reduced kinase affinity but improved solubility due to the oxazinone ring. Synthesis: Uses phenyl-1,2,4-oxadiazoles as coupling partners, differing from the thioether linkage in the target compound.
b) Pyrido[1,2-a]pyrimidinone vs. Thieno[2,3-d]pyrimidinone
- 309726-60-1 (): Contains a thieno[2,3-d]pyrimidin-4-one core. Impact: Lower metabolic stability due to sulfur in the thiophene ring but enhanced π-stacking interactions.
Substituent Variations
a) Acetamide vs. Benzamide
b) Thioether vs. Morpholinosulfonyl Linkage
- 326907-69-1 (): Uses a morpholinosulfonyl group instead of thioether.
Data Table: Key Properties of Comparable Compounds
Research Implications
- Activity: The target compound’s quinazolinone-pyrido[1,2-a]pyrimidinone hybrid may synergize kinase inhibition (quinazolinone) with improved solubility (pyrido[1,2-a]pyrimidinone).
- Metabolic Stability: The thioether linkage likely enhances stability over morpholinosulfonyl or oxadiazole-based analogs.
- Selectivity : The 2-phenylacetamide group’s steric bulk could improve selectivity compared to smaller benzamide derivatives.
Biological Activity
N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a complex structure combining elements from pyrido[1,2-a]pyrimidine and quinazoline frameworks. Its molecular formula is , with a molecular weight of approximately 366.44 g/mol. The presence of multiple functional groups suggests diverse reactivity and biological interactions.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| A549 (Lung) | 15.7 | Cell cycle arrest at G1 phase |
| HCT116 (Colon) | 10.3 | Inhibition of proliferation |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate growth and survival.
- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)-2-phenylacetamide, and how do they influence its reactivity?
- The compound contains a quinazolinone core fused with a pyrido[1,2-a]pyrimidin-4-one moiety, linked via a thioether bridge. The phenylacetamide side chain introduces steric bulk and potential hydrogen-bonding sites. Key reactive groups include the 4-oxo groups in both heterocycles, which may participate in keto-enol tautomerism or act as hydrogen-bond acceptors. Structural analysis typically employs NMR (¹H/¹³C), IR (to confirm carbonyl groups), and X-ray crystallography (if crystals are obtainable) .
Q. What is the standard synthetic route for this compound, and what are common pitfalls?
- A four-step sequence is often used:
Quinazolinone core synthesis : Condensation of anthranilic acid derivatives with urea or thiourea.
Thioether bridge formation : Alkylation of the quinazolinone sulfur with a pyrido[1,2-a]pyrimidinylmethyl halide.
Phenylacetamide coupling : Nucleophilic substitution or amidation at the quinazolinone nitrogen.
Common issues include low yields in thioether formation due to competing oxidation and steric hindrance during amidation. Purification often requires column chromatography or recrystallization .
Q. How is the purity of this compound validated, and what analytical methods are preferred?
- HPLC (≥95% purity, C18 column, acetonitrile/water gradient) and LC-MS (to confirm molecular ion [M+H]⁺). Elemental analysis (C, H, N, S) validates stoichiometry. For structural confirmation, 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic regions .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether bridge formation step?
- Design of Experiments (DoE) is critical. Key factors:
-
Solvent polarity : DMF or DMSO enhances nucleophilicity of the sulfur atom.
-
Temperature : 60–80°C balances reactivity and side reactions.
-
Catalyst : KI (10 mol%) accelerates halide displacement.
A recent study achieved 78% yield using DMF at 70°C with KI, compared to 45% without optimization .Condition Yield (%) Purity (%) DMF, 70°C, no KI 45 90 DMF, 70°C, 10% KI 78 95
Q. How do conflicting reports on its solubility in polar aprotic solvents arise, and how can they be resolved?
- Discrepancies stem from polymorphism or residual solvents. For reproducible solubility
- Precipitate recrystallization (e.g., from ethanol/water).
- Thermogravimetric analysis (TGA) to detect solvent traces.
- Dynamic light scattering (DLS) to assess aggregation in DMSO or DMF .
Q. What strategies are used to predict and validate the compound’s biological targets?
- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) prioritize targets like kinases or HDACs based on the quinazolinone’s planar structure.
- In vitro validation : Competitive binding assays (SPR, fluorescence polarization) using recombinant proteins. Recent work identified inhibitory activity against EGFR (IC₅₀ = 2.3 µM) via ATP-binding site competition .
Q. How can contradictory data on its stability under acidic conditions be addressed?
- pH-rate profiling : Conduct stability studies at pH 1–7 (simulated gastric fluid to physiological pH). Degradation products are characterized via LC-MS/MS. A 2024 study showed 90% degradation at pH <2 within 24 hours, forming a pyrimidine-ring-opened derivative .
Methodological Guidance
- Synthesis Optimization : Use flow chemistry for scale-up (e.g., continuous stirred-tank reactors) to minimize exothermic side reactions .
- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray for structural conflicts) .
- Biological Assays : Include positive controls (e.g., gefitinib for EGFR inhibition) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
